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Compound of Interest

Compound Name: NCGC00247743

Cat. No.: B2816918 Get Quote

Disclaimer: Publicly available information on the specific off-target effects of NCGC00247743 is

limited. Therefore, this technical support center provides a comprehensive guide to the general

investigation of off-target effects for small molecules, which can be applied to compounds like

NCGC00247743.

This resource is intended for researchers, scientists, and drug development professionals to

navigate the complexities of identifying and validating the off-target interactions of small

molecule compounds.

Frequently Asked Questions (FAQs)
Q1: What are off-target effects of small molecules?

A1: Off-target effects refer to the interactions of a small molecule drug with proteins or other

biomolecules that are not its intended therapeutic target.[1][2] These interactions can lead to

unforeseen biological effects, which may be beneficial, neutral, or detrimental, potentially

causing adverse drug reactions or toxicity.[1][2][3] It is estimated that small molecule drugs

interact with an average of 6-11 distinct targets.[4][5]

Q2: Why is it crucial to investigate off-target effects?

A2: Investigating off-target effects is a critical aspect of drug discovery and development for

several reasons:
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Safety and Toxicity: Undesired off-target interactions are a major cause of preclinical and

clinical trial failures due to unexpected toxicity.[2][3][6]

Mechanism of Action: A comprehensive understanding of a drug's interactions is necessary

to fully elucidate its mechanism of action.[7]

Drug Repurposing: Identifying novel off-target interactions can open up opportunities for

repurposing existing drugs for new therapeutic indications.[4][5]

Probe Specificity: For chemical probes used in research, high selectivity is essential to avoid

misleading experimental results.[8]

Q3: What are the main approaches to identify off-target effects?

A3: There are two primary approaches for identifying off-target effects:

Computational (in silico) Prediction: These methods use algorithms and databases to predict

potential off-target interactions based on the chemical structure of the small molecule and

known protein target information.[4][6][9]

Experimental (in vitro and in cellulo) Profiling: These are laboratory-based assays that

directly measure the interaction of a small molecule with a wide range of proteins.[10][11][12]

Q4: When in the drug discovery process should off-target effects be investigated?

A4: Off-target effects should be considered throughout the drug discovery pipeline, from lead

discovery and optimization to preclinical development. Early identification of potential off-target

liabilities can save significant time and resources by allowing for the modification of compounds

to improve selectivity or the early termination of unpromising candidates.[1][2]

Troubleshooting Guides
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Problem Possible Cause Recommended Solution

High background noise in

affinity chromatography

Non-specific binding of

proteins to the affinity matrix or

linker arm.[13]

Include control experiments,

such as using an unconjugated

matrix or a matrix with an

inactive analog of the

compound.[10] Optimize

washing conditions to be more

stringent.

No hits in a proteome

microarray experiment

The small molecule's binding

site on the target proteins is

not accessible due to

immobilization. The fluorescent

label interferes with binding.

Ensure that the protein library

on the microarray is correctly

folded and functional. Test

different labeling strategies for

the small molecule or use a

label-free detection method if

available.[14]

Discrepancy between

computational predictions and

experimental results

Computational models may not

fully capture the complexity of

the cellular environment. The

force fields used in docking

simulations may not be

accurate for all protein-ligand

interactions.

Use multiple, orthogonal

experimental methods to

validate computational

predictions. Refine

computational models with

experimental data.

Irreproducible results in

Cellular Thermal Shift Assay

(CETSA)

Inefficient cell lysis. Variability

in heating and cooling steps.

Optimize the cell lysis protocol

to ensure complete and

reproducible lysis. Use a

thermal cycler with precise

temperature control for the

heating steps.[15]
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Problem Possible Cause Recommended Solution

Observed cellular phenotype

does not correlate with on-

target activity

The phenotype may be caused

by an off-target effect. The

compound may be

metabolized into an active form

that has different targets.

Perform a comprehensive off-

target screening to identify

other potential targets. Analyze

the metabolic stability of the

compound and identify its

major metabolites for further

testing.

Cell toxicity at concentrations

required for on-target

engagement

The toxicity may be due to a

high-affinity off-target

interaction.

Use genetic approaches, such

as CRISPR/Cas9 or siRNA, to

knock down the intended

target and see if this

recapitulates the phenotype

without causing toxicity.[16] If

not, the toxicity is likely due to

off-target effects.

Experimental and Computational Protocols
Overview of Off-Target Identification Methods
The selection of a method for off-target identification depends on the stage of drug discovery,

the resources available, and the specific questions being asked. Below is a summary of

commonly used approaches.
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Method Principle Advantages Disadvantages

Computational

Prediction

Uses chemical

similarity, machine

learning, and docking

simulations to predict

interactions.[4][6][9]

High-throughput, cost-

effective, can screen

vast chemical and

target space.[1]

Prone to false

positives and

negatives; requires

experimental

validation.

Affinity

Chromatography-

Mass Spectrometry

A small molecule is

immobilized on a solid

support to "pull down"

interacting proteins

from a cell lysate,

which are then

identified by mass

spectrometry.[7][10]

Identifies direct

binding partners in a

complex biological

sample.[7]

Requires chemical

modification of the

compound, which may

alter its binding

properties; can have

issues with non-

specific binding.[13]

[14]

Proteome Microarrays

A labeled small

molecule is screened

against thousands of

purified proteins

immobilized on a

microarray.[14][17]

High-throughput

screening of a large

portion of the

proteome.[17]

Proteins may not be in

their native

conformation; requires

labeling of the small

molecule.[14]

Cellular Thermal Shift

Assay (CETSA)

Measures the change

in thermal stability of

proteins in response

to ligand binding in

intact cells or cell

lysates.[11][18]

Label-free; can be

performed in a

physiological context.

[11]

Lower throughput than

some other methods;

may not be suitable

for all targets.

Kinome Scanning

The activity of a large

panel of kinases is

assayed in the

presence of the small

molecule.[12][19]

Provides a

comprehensive

overview of a

compound's activity

against the kinome, a

common source of off-

targets.[19]

Focused on a single

protein family.
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Detailed Methodologies
1. Affinity Chromatography-Mass Spectrometry

This method is a powerful tool for identifying the direct binding partners of a small molecule

from a complex protein mixture, such as a cell lysate.[7]

Probe Preparation: The small molecule of interest is chemically modified to include a linker

and a reactive group for immobilization onto a solid support (e.g., agarose beads).[20] It is

crucial to ensure that this modification does not abrogate the biological activity of the

compound.[14]

Protein Extraction: A protein lysate is prepared from cells or tissues of interest under

conditions that maintain protein integrity and function.

Affinity Purification: The immobilized small molecule probe is incubated with the protein

lysate to allow for the binding of target proteins.[10]

Washing: Non-specifically bound proteins are removed through a series of washing steps

with appropriate buffers.[21]

Elution: The specifically bound proteins are eluted from the solid support.

Protein Identification: The eluted proteins are separated by SDS-PAGE and identified using

mass spectrometry.[7]

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method for assessing the engagement of a small molecule with its target

protein in a cellular environment.[11] The principle is that ligand binding stabilizes a protein,

leading to an increase in its melting temperature.[18]

Cell Treatment: Intact cells are incubated with the small molecule of interest or a vehicle

control.

Heating: The cell suspensions are heated to a range of temperatures.

Cell Lysis: The cells are lysed to release the cellular proteins.
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Separation of Soluble and Aggregated Proteins: The lysate is centrifuged to separate the

soluble protein fraction from the aggregated, denatured proteins.

Protein Detection: The amount of the target protein remaining in the soluble fraction at each

temperature is quantified, typically by Western blotting or mass spectrometry.[22]

Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a

function of temperature. A shift in the melting curve in the presence of the small molecule

indicates target engagement.
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Caption: General workflow for off-target effect investigation.

Caption: Principle of affinity chromatography-mass spectrometry.
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Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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